

An In-depth Technical Guide to **tert-Butylbenzene**: Molecular Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *Tert-butylbenzene*

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Abstract

tert-Butylbenzene, a mono-substituted aromatic hydrocarbon, serves as a crucial intermediate and building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.^[1] Its unique structural conformation, characterized by a bulky tert-butyl group attached to a benzene ring, imparts distinct physical and chemical properties that are of significant interest in organic synthesis and materials science. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and established synthetic protocols for **tert-butylbenzene**, tailored for a technical audience in research and development.

Molecular Structure and Formula

tert-Butylbenzene is an organic compound with the chemical formula $C_{10}H_{14}$.^{[2][3]} Its structure consists of a benzene ring where one hydrogen atom is substituted by a tert-butyl group.^[2] The presence of the sterically demanding tert-butyl group influences the molecule's reactivity and physical properties.

Key Identifiers:

- IUPAC Name: **tert-Butylbenzene**^[3]

- CAS Number: 98-06-6[2]
- Other Names: (1,1-Dimethylethyl)benzene, 2-Methyl-2-phenylpropane[3][4]
- SMILES: CC(C)(C)c1ccccc1
- InChI: 1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3

Physicochemical Properties

tert-Butylbenzene is a colorless, flammable liquid with a characteristic aromatic odor.[2][5] It is nearly insoluble in water but is miscible with common organic solvents such as ethanol, ether, and benzene.[2][6] A summary of its key quantitative properties is presented in Table 1.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₄	[2][3]
Molar Mass	134.22 g/mol	[2][3]
Appearance	Colorless liquid	[2]
Density	0.867 g/mL at 25 °C	[2][7]
Melting Point	-58 °C to -57.9 °C	[2]
Boiling Point	169 °C	[2][7]
Flash Point	34.4 °C (closed cup)	[2]
Autoignition Temperature	450 °C	[2]
Refractive Index	n _{20/D} 1.492	[7]
Vapor Pressure	4.79 mmHg at 37.7 °C	[7]
Vapor Density	3.16 (vs air)	[7]
Solubility in Water	Insoluble	[2][8]
Solubility in Organic Solvents	Miscible	[2][8]

Experimental Protocols: Synthesis of **tert-Butylbenzene**

The most common and industrially significant method for the synthesis of **tert-butylbenzene** is the Friedel-Crafts alkylation of benzene.[5] This electrophilic aromatic substitution reaction typically employs an alkylating agent such as isobutene or tert-butyl chloride and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl_3).[5]

Synthesis via Friedel-Crafts Alkylation using **tert-Butyl Chloride**

This protocol details the synthesis of **tert-butylbenzene** from benzene and tert-butyl chloride.

Materials:

- Benzene (dry)
- tert-Butyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Ice
- Cold water
- Diethyl ether
- Anhydrous calcium chloride (CaCl_2) or other suitable drying agent
- Concentrated hydrochloric acid (for preparation of tert-butyl chloride, if needed)
- tert-Butyl alcohol (for preparation of tert-butyl chloride, if needed)

Equipment:

- Round-bottom flask with a mechanical stirrer and dropping funnel
- Ice-salt bath

- Separatory funnel
- Distillation apparatus with a fractionating column
- Beakers, graduated cylinders, and other standard laboratory glassware

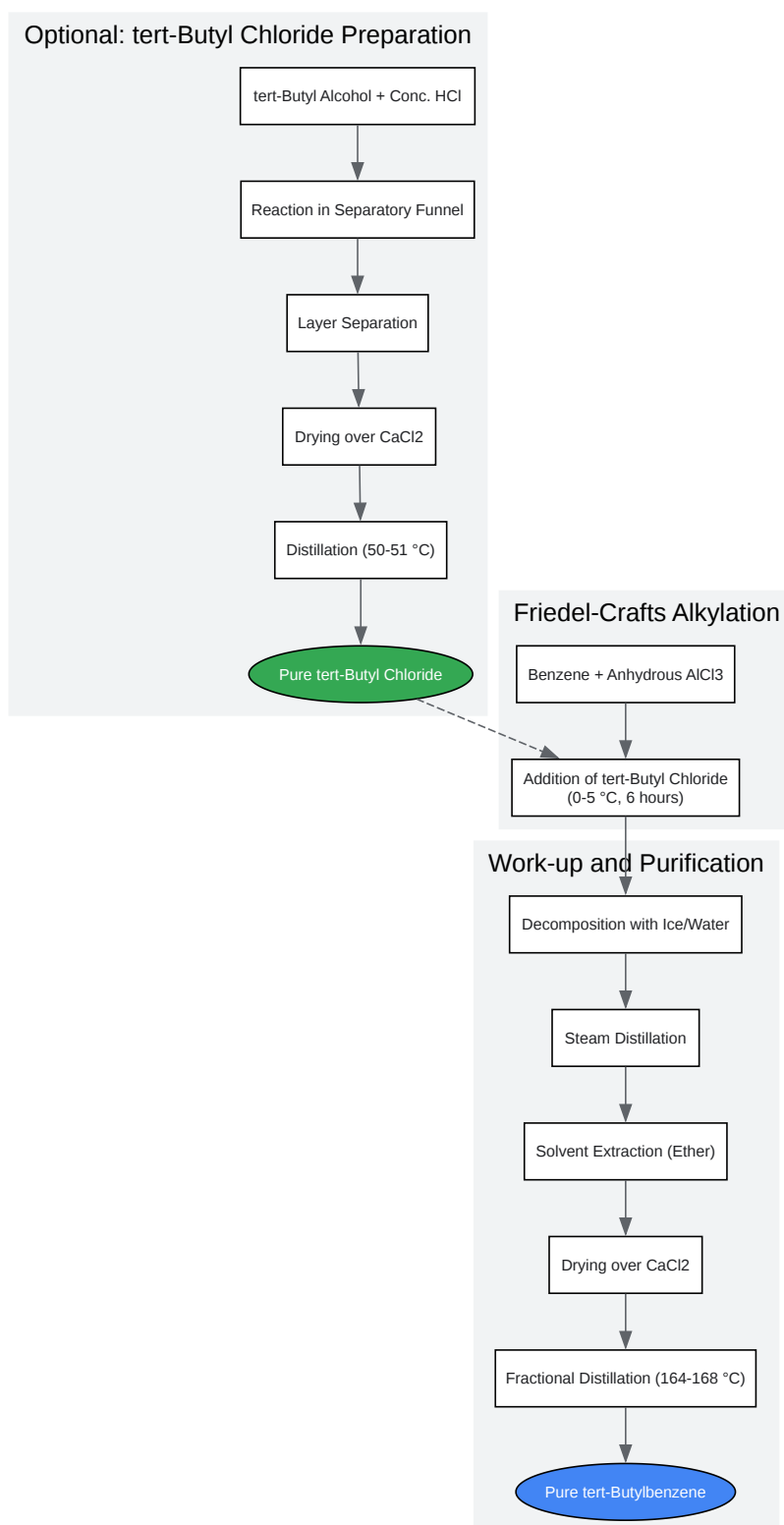
Procedure:

- Preparation of tert-Butyl Chloride (if not commercially available):
 - In a separatory funnel, vigorously shake a mixture of 50 mL of tert-butyl alcohol and 250 mL of concentrated hydrochloric acid for 10 minutes.
 - Allow the layers to separate completely. The lower acid layer should be clear.
 - Separate the upper layer of tert-butyl chloride and dry it over anhydrous calcium chloride.
 - Purify the tert-butyl chloride by distillation, collecting the fraction boiling at 50-51 °C.
- Friedel-Crafts Alkylation:
 - In a 1-liter long-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 175 mL of dry benzene and 50 g of anhydrous aluminum chloride.
 - Cool the flask in an ice-salt bath to a temperature of 0-5 °C while stirring.
 - Slowly add 50 g of tert-butyl chloride dropwise from the dropping funnel over a period of 6 hours, maintaining the reaction temperature between 0-5 °C.
 - After the addition is complete, continue stirring for an additional hour.
- Work-up and Purification:
 - While maintaining external cooling and stirring, slowly add 150-200 g of crushed ice to the reaction mixture in small portions to decompose the intermediate complex.
 - Add 50-100 mL of cold water to complete the decomposition.
 - Transfer the mixture to a larger flask and perform steam distillation.

- Separate the upper organic layer containing benzene and **tert-butylbenzene**.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layer and the ethereal extracts and dry them thoroughly over anhydrous calcium chloride.
- Perform fractional distillation twice using a fractionating column. Collect the fraction boiling between 164-168 °C. The pure product has a boiling point of 167 °C. The expected yield is 35-45 g.

Logical and Experimental Workflows

The synthesis of **tert-butylbenzene** via Friedel-Crafts alkylation follows a well-defined experimental workflow, which can be visualized to delineate the key stages of the process.

Experimental Workflow for *tert*-Butylbenzene Synthesis[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of ***tert*-butylbenzene**.

Spectral Data

Characterization of **tert-butylbenzene** is typically performed using various spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group and multiplets for the aromatic protons.[9]
- ¹³C NMR: The carbon NMR spectrum shows distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the aromatic carbons.[10]
- Mass Spectrometry: The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns.[3]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching in the aromatic ring and the alkyl group, as well as bands for aromatic C=C stretching.[4]

Applications in Research and Development

tert-Butylbenzene is a valuable starting material and intermediate in organic synthesis. Its applications include:

- Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for more complex molecules in the pharmaceutical and agrochemical industries.[1]
- Polymer Chemistry: It can be used in the synthesis of polymers and as a crosslinking agent.[5]
- Solvent: Due to its physical properties, it can be used as a solvent for certain resins.[7]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, physicochemical properties, and synthesis of **tert-butylbenzene**. The provided experimental protocol for Friedel-Crafts alkylation offers a robust method for its laboratory-scale preparation. The unique structural features and reactivity of **tert-butylbenzene** make it a versatile and important compound for professionals in chemical research and drug development.

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